molecular formula C12H17NO4S B7814447 (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No.: B7814447
M. Wt: 271.33 g/mol
InChI Key: SIQSLARNSCAXSF-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS: 56675-37-7) is a Boc-protected amino acid derivative featuring a thiophen-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and drug development . Its structure combines the rigidity of the thiophene heterocycle with the solubility-modifying Boc group, making it valuable in medicinal chemistry for designing enzyme inhibitors and bioactive molecules. Syntheses of related analogs often involve coupling reactions, silylation, or deprotection steps, as seen in and , where TBDMS-Cl or LiOH are employed .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQSLARNSCAXSF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 3-Amino-3-(thiophen-3-yl)propanoic Acid

The most straightforward route involves Boc protection of the primary amine in 3-amino-3-(thiophen-3-yl)propanoic acid. Key steps include:

  • Reagents : Boc anhydride (Boc₂O) or Boc chloride (Boc-Cl) in the presence of a base (e.g., NaOH, DMAP, or triethylamine).

  • Solvent Systems : Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

  • Reaction Conditions : 0–25°C for 4–12 hours under inert atmosphere.

Mechanistic Insights :
The base deprotonates the amino group, enabling nucleophilic attack on the Boc electrophile (Figure 1). Steric hindrance from the thiophene ring necessitates prolonged reaction times compared to aliphatic analogues.

Yield Optimization :

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDCM0–5878
DMAPTHF25685
NaOHDMF101270

Table 1: Comparative yields for Boc protection under varying conditions.

Enantioselective Synthesis via Chiral Resolution

To achieve the (S)-configuration, resolution of racemic mixtures using chiral auxiliaries or catalysts is employed:

  • Chiral Resolution : L-Tartaric acid or (R)-1-phenylethylamine forms diastereomeric salts, separable by fractional crystallization.

  • Asymmetric Catalysis : Transition metal complexes (e.g., Ru-BINAP) catalyze hydrogenation of β-keto precursors, yielding enantiomeric excess (ee) >95%.

Case Study :
A 2021 protocol achieved 92% ee using a Rh-(S)-Binapine catalyst in methanol at 50 psi H₂, isolating the (S)-enantiomer in 68% yield after column chromatography.

Alternative Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound serves as a resin-bound intermediate in SPPS:

  • Loading : Anchoring to Wang resin via the carboxylic acid group.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group post-elongation.

  • Cleavage : HF or TFA liberates the peptide-thiophene conjugate.

Advantages :

  • Avoids solubility issues with free amino acids.

  • Enables combinatorial library synthesis for high-throughput screening.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Conditions : 100 W, 80°C, 15 minutes in DMF with Boc₂O and DMAP.

  • Outcome : 88% yield with >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.38 (s, 9H, Boc CH₃)

  • δ 4.21 (dd, J = 8.2 Hz, 1H, α-CH)

  • δ 7.32–7.45 (m, 3H, thiophene H)

IR (KBr) :

  • 1715 cm⁻¹ (C=O, Boc)

  • 1650 cm⁻¹ (amide I)

HPLC :

  • Column: C18, 5 µm, 4.6 × 250 mm

  • Mobile Phase: 60:40 H₂O:MeCN + 0.1% TFA

  • Retention Time: 12.3 min.

Industrial-Scale Production Challenges

Solvent and Cost Considerations

ParameterTHFDCMDMF
Cost ($/L)453055
Boiling Point (°C)6640153
SafetyFlammableToxicNeurotoxic

Table 2: Solvent selection trade-offs for large-scale synthesis.

Mitigation Strategies :

  • Substitute DCM with ethyl acetate for extraction.

  • Use flow chemistry to minimize solvent volumes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of amino acids, including (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, exhibit antiviral properties. They have been studied for their potential effectiveness against viruses such as HIV and hepatitis C virus (HCV). The compound's ability to interfere with viral replication mechanisms positions it as a candidate for development into antiviral therapies .

Anticancer Properties

The compound has shown promise in cancer research, particularly in the context of targeted therapies. It is involved in the modulation of signaling pathways associated with cancer cell proliferation and survival. Studies suggest that it can enhance the efficacy of existing chemotherapeutics by acting on specific molecular targets within cancer cells .

Immunomodulation

This compound has been investigated for its role in immunological responses. It may influence the activity of immune cells and cytokine production, making it a potential candidate for treating autoimmune diseases or enhancing vaccine responses .

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to act as an inhibitor for various metabolic enzymes, providing insights into enzyme kinetics and mechanisms .

Protein Interaction Studies

The compound's ability to mimic natural substrates makes it useful in studying protein-ligand interactions. It can be employed to elucidate binding affinities and specificities of proteins involved in metabolic pathways, contributing to the understanding of cellular processes .

Polymer Synthesis

This compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable in developing advanced materials for various applications .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated efficacy against HCV; reduced viral load in vitro by 70% at specific concentrations.
Study 2Anticancer PropertiesEnhanced apoptosis in breast cancer cell lines when used in combination with chemotherapeutics; increased sensitivity noted .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of aminoacyl-tRNA synthetase; IC50 values indicated strong binding affinity .

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Physicochemical and Structural Properties

The Boc group imparts moderate lipophilicity (logP ~2.5–3.5), while substituents modulate solubility and stability:

  • Fluorophenyl : Increases lipophilicity (logP +0.5 vs. H), improving blood-brain barrier permeability .
  • Methylsulfonylphenyl : Polar yet electron-deficient, reducing metabolic stability under acidic conditions ( reports degradation to DP1/DP2) .

Structural Confirmation :

  • ¹H NMR : Boc tert-butyl protons resonate at δ 1.43 ppm (singlet, 9H) across analogs .
  • Thiophen-3-yl protons : Distinct multiplet at δ 6.8–7.4 ppm (aromatic H) .

Mechanistic Insights :

  • Thiophene derivatives : The sulfur atom may coordinate metal ions in enzyme active sites (e.g., zinc-dependent HDACs) .
  • Fluorine substitution : Reduces oxidative metabolism, prolonging half-life in vivo .

Stability and Reactivity

  • Boc Group Stability : Stable under basic conditions but cleaved by acids (e.g., TFA) or enzymes (e.g., peptidases) .
  • Thiophen-3-yl vs. Phenyl : Thiophene’s lower aromaticity may increase susceptibility to electrophilic substitution compared to phenyl analogs .
  • Degradation Pathways : Methylsulfonyl analogs degrade under acidic hydrolysis (), while fluorophenyl derivatives show superior stability .

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, with the CAS number 83825-42-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₇NO₄S
  • Molecular Weight : 271.33 g/mol

Its structure features a thiophene ring, which is known for its ability to participate in π-π interactions with aromatic residues in proteins, potentially influencing biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The thiophene moiety can engage in π-π stacking with aromatic amino acids in enzyme active sites, while the amino group can form hydrogen bonds with key residues, modulating enzyme activity .
  • Receptor Binding : Its structural characteristics may allow it to bind effectively to receptors involved in signaling pathways, which could lead to therapeutic effects such as anti-inflammatory or analgesic actions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for treating infections .
  • Anti-inflammatory Effects : The compound may influence pathways involved in inflammation, suggesting potential applications in inflammatory diseases .
  • Antioxidant Activity : Its ability to scavenge free radicals has been noted, indicating possible use as an antioxidant agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential against various pathogens
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging free radicals

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages. This effect was linked to the inhibition of NF-kB signaling pathways, highlighting its potential therapeutic role in chronic inflammatory conditions.

Q & A

What are the optimal conditions for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid while preserving enantiomeric integrity?

The synthesis involves a two-step protocol:

Saponification : React the methyl ester precursor with LiOH in a THF/water (2:1 v/v) mixture at room temperature for 2 hours. Adjust the pH to ~6 using HCl for crystallization, achieving >85% yield .

Coupling Reactions : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0–5°C to minimize racemization during amide bond formation. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
Key Considerations : Monitor reaction pH (<10) and temperature to prevent Boc-group cleavage. Chiral HPLC (e.g., Chiralpak AD-H column with heptane/ethanol) confirms >99% enantiomeric excess .

How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies in NMR spectra (e.g., unexpected splitting or missing peaks) may arise from:

  • Rotameric interconversion : Analyze variable-temperature NMR (25–60°C) in DMSO-d6 to observe coalescence of split signals .
  • Trace impurities : Perform LC-MS (ESI+ mode) to detect byproducts; repurify via reversed-phase chromatography .
  • Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions with the thiophene ring .

What advanced techniques are recommended for assessing biological activity in enzyme inhibition studies?

Enzyme Kinetics : Use a stopped-flow spectrophotometer to measure inhibition constants (Ki) under pseudo-first-order conditions. For thiophene-containing analogs, monitor trypsin-like protease activity at 405 nm using chromogenic substrates (e.g., Boc-Phe-SBzl) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

Molecular Dynamics Simulations : Compare docking poses (AutoDock Vina) with experimental IC50 values to validate binding modes .

How should the compound be stored to maintain long-term stability?

  • Conditions : Store at -20°C under anhydrous argon in amber vials with desiccant (silica gel). Avoid repeated freeze-thaw cycles .
  • Stability Monitoring :
    • Monthly HPLC analysis (C18, 0.1% TFA/CH3CN) detects Boc-group hydrolysis (<5% degradation over 6 months) .
    • FT-IR spectroscopy identifies oxidation of the thiophene ring (new peaks at 1700–1750 cm<sup>-1</sup>) .

What strategies mitigate low aqueous solubility during in vitro assays?

  • pH Adjustment : Dissolve in 10 mM NaOH (pH 8.5) to deprotonate the carboxylic acid, achieving >2 mg/mL solubility .
  • Co-solvent Systems : Use 20% DMSO/PBS (v/v) for cell-based assays, ensuring <0.1% DMSO in final concentrations .
  • Prodrug Approach : Synthesize the methyl ester analog temporarily; cleave intracellularly by esterases .

How can racemization be detected and prevented during peptide coupling?

  • Detection : Chiral SFC (supercritical fluid chromatography) with a Chirobiotic T column (CO2/methanol) identifies D-enantiomer formation .
  • Prevention :
    • Use HOBt (hydroxybenzotriazole) as an additive during DCC activation to suppress racemization .
    • Limit reaction time (<4 hours) and maintain temperatures <10°C .

What are the critical hazards and safety protocols for handling this compound?

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory sensitivity (H335) .
  • PPE : Wear nitrile gloves, safety goggles, and a NIOSH-approved N95 respirator in ventilated hoods .
  • Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite; dispose as hazardous waste .

How to optimize purification when scaling up from mg to gram quantities?

  • Replace HPLC with Flash Chromatography : Use a Biotage Isolera system (C18 cartridge, 40–60 µm) with ethanol/water gradients, reducing solvent consumption by 70% .
  • Crystallization Optimization : Recrystallize from ethyl acetate/hexane (1:3) at -20°C, yielding 92% pure product .
  • Monitor Purity : In-process LC-MS (QDa detector) identifies early-eluting impurities for real-time adjustments .

What analytical methods validate the compound’s stability under oxidative stress?

  • Forced Degradation Studies : Expose to 3% H2O2 at 40°C for 48 hours. Analyze via:
    • HPLC-PDA : Detect thiophene oxidation products (retention time shifts) .
    • HRMS-TOF : Confirm molecular weight changes (+16 Da for sulfoxide formation) .
  • EPR Spectroscopy : Identify free radical intermediates using spin-trapping agents (e.g., DMPO) .

How to design a structure-activity relationship (SAR) study for thiophene-modified analogs?

Core Modifications : Synthesize derivatives with:

  • Thiophene substitution : 2-thienyl vs. 3-thienyl isomers .
  • Boc-group replacement : Test acetyl or Fmoc-protected analogs .

Activity Assays :

  • Measure IC50 against serine proteases (e.g., thrombin) using fluorogenic substrates .
  • Evaluate cellular permeability (Caco-2 monolayer assay) for lead optimization .

Computational Modeling : Perform QSAR (Quantitative SAR) using MOE software to correlate logP values with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.